2,6-Dimethylpiperidin-4-ol
Overview
Description
2,6-Dimethylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. It is characterized by a six-membered ring structure with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethylpiperidin-4-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the CCR5 receptor prevents HIV from entering the cell, thus blocking the infection .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the biochemical pathway of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell and replicating. This disrupts the life cycle of the virus and helps to control the spread of the infection .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell . This can help to control the spread of the virus in the body and slow the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidin-4-ol typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). The reduction process can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,6-dimethylpyridine using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form different piperidine derivatives.
Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Scientific Research Applications
2,6-Dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Similar structure but lacks the hydroxyl group at the 4 position.
2,2-Dimethyl-4-piperidinol: An isomer with different methyl group positions.
Piperidine: The parent compound without any methyl or hydroxyl substitutions
Uniqueness
2,6-Dimethylpiperidin-4-ol is unique due to the presence of both methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,6-dimethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVEYRBXJCBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376308 | |
Record name | 2,6-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-70-4 | |
Record name | 2,6-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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